molecular formula C22H19NO3 B14391806 4-Methyl-N-[(4-methylbenzoyl)oxy]-N-phenylbenzamide CAS No. 87503-52-4

4-Methyl-N-[(4-methylbenzoyl)oxy]-N-phenylbenzamide

Cat. No.: B14391806
CAS No.: 87503-52-4
M. Wt: 345.4 g/mol
InChI Key: BSNUJPSXORSOJP-UHFFFAOYSA-N
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Description

4-Methyl-N-[(4-methylbenzoyl)oxy]-N-phenylbenzamide is a complex organic compound with the molecular formula C28H24N2O3. This compound is characterized by its unique structure, which includes a benzamide core substituted with methyl and phenyl groups. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-[(4-methylbenzoyl)oxy]-N-phenylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This intermediate is then reacted with N-phenylbenzamide in the presence of a base such as pyridine to yield the final product. The reaction conditions often require controlled temperatures and anhydrous solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-[(4-methylbenzoyl)oxy]-N-phenylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or phenyl derivatives.

Scientific Research Applications

4-Methyl-N-[(4-methylbenzoyl)oxy]-N-phenylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-N-[(4-methylbenzoyl)oxy]-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N’-(4-((4-methylbenzyl)oxy)benzylidene)benzohydrazide
  • 4-Methylbenzoyl chloride
  • N-(4-Methylbenzoyl)-4-benzylpiperidine

Uniqueness

4-Methyl-N-[(4-methylbenzoyl)oxy]-N-phenylbenzamide is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This structural uniqueness contributes to its distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.

Properties

CAS No.

87503-52-4

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

IUPAC Name

(N-(4-methylbenzoyl)anilino) 4-methylbenzoate

InChI

InChI=1S/C22H19NO3/c1-16-8-12-18(13-9-16)21(24)23(20-6-4-3-5-7-20)26-22(25)19-14-10-17(2)11-15-19/h3-15H,1-2H3

InChI Key

BSNUJPSXORSOJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(C2=CC=CC=C2)OC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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